Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate
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Overview
Description
Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate typically involves the bromination of a benzoate derivative followed by the introduction of the triazole moiety. One common method involves the reaction of 2-bromo-5-nitrobenzoic acid with isopropyl alcohol in the presence of a dehydrating agent to form the ester. The nitro group is then reduced to an amine, which is subsequently cyclized with hydrazine to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Conditions typically involve polar solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium or copper catalysts are often employed in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazole derivatives, while coupling reactions can produce complex biaryl or heteroaryl compounds .
Scientific Research Applications
Chemistry
In chemistry, Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound is being investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, altering their activity. This binding can inhibit enzyme function or modulate receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Isopropyl 2-bromo-5-(4H-1,2,4-triazol-4-yl)benzoate: Known for its versatility in chemical synthesis and potential biological activities.
4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol: Exhibits antimicrobial activity and is used in medicinal chemistry.
5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol: Known for its high activity against microbial strains.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C12H12BrN3O2 |
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Molecular Weight |
310.15 g/mol |
IUPAC Name |
propan-2-yl 2-bromo-5-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C12H12BrN3O2/c1-8(2)18-12(17)10-5-9(3-4-11(10)13)16-6-14-15-7-16/h3-8H,1-2H3 |
InChI Key |
LLZUCBXWOCSNAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)N2C=NN=C2)Br |
Origin of Product |
United States |
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